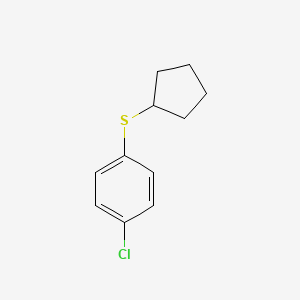

1-Chloro-4-(cyclopentylsulfanyl)benzene

Description

1-Chloro-4-(cyclopentylsulfanyl)benzene is a substituted benzene derivative featuring a chlorine atom at the para position and a cyclopentylsulfanyl group (C₅H₉S–) at the adjacent position. The cyclopentylsulfanyl moiety introduces steric bulk and moderate electron-donating properties due to the sulfur atom's lone pairs, influencing the compound's reactivity and physical characteristics.

Properties

IUPAC Name |

1-chloro-4-cyclopentylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNYNIGIXVDXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294024 | |

| Record name | 1-Chloro-4-(cyclopentylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141622-73-3 | |

| Record name | 1-Chloro-4-(cyclopentylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141622-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(cyclopentylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(cyclopentylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopentylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(cyclopentylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopentylsulfanyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, ethanol, methanol, various nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated products, modified cyclopentylsulfanyl derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-(cyclopentylsulfanyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors due to its ability to interact with biological molecules.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(cyclopentylsulfanyl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying receptor-ligand interactions.

Comparison with Similar Compounds

a) 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 880486-13-5)

- Structure : Features a sulfanylmethyl bridge linking two chlorinated benzene rings.

- Synthesis : Prepared via thiol-ene reactions or alkylation of chlorobenzyl halides with thiols.

- Properties : Higher molecular weight (C₁₃H₁₀Cl₂S; MW 269.25 g/mol) compared to 1-Chloro-4-(cyclopentylsulfanyl)benzene (C₁₁H₁₃ClS; MW 212.73 g/mol). The presence of a second chlorophenyl group increases hydrophobicity and may enhance binding to aromatic receptors in biological systems .

b) 1-(Chloromethyl)-4-(phenylsulfanyl)benzene

- Structure : A chloromethyl group and phenylsulfanyl substituent on benzene.

- Properties: Molecular weight 234.74 g/mol.

c) 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene

- Structure : Sulfonyl group replaces sulfanyl, with a chloroethyl chain.

- Properties : Sulfonyl groups are strongly electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to sulfanyl analogues. The compound’s molecular weight (239.12 g/mol) is higher due to the sulfonyl and additional chlorine .

Sulfonyl-Substituted Analogues

a) 4-Chlorophenyl phenyl sulfone (Sulphenone)

- Structure : Sulfone group bridges para-chlorophenyl and phenyl rings.

- Applications : Widely used as a pesticide and polymer stabilizer. The sulfone group’s electron-withdrawing nature makes it resistant to nucleophilic attack, contrasting with the more reactive sulfanyl group in the target compound .

b) 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

- Structure : Nitro and sulfonyl groups enhance electron deficiency.

- Synthesis : Achieved via oxidation of sulfanyl precursors or direct sulfonation.

- Reactivity : The nitro group further deactivates the benzene ring, directing electrophiles to meta positions, unlike sulfanyl-substituted compounds where ortho/para activation is possible .

Halogenated Alkyl/Chloroethyl Derivatives

a) 1-Chloro-4-(2-chloroethyl)benzene

- Structure : Chloroethyl chain at the para position.

- Synthesis: Reacting 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂ yields this compound in high purity.

- Properties: Lower molecular weight (175.06 g/mol) and higher volatility compared to sulfanyl derivatives.

b) 1-Chloro-4-(chloromethyl)benzene

- Structure : Chloromethyl substituent.

- Applications : Intermediate in synthesizing benzyl ethers and amines. Its reactivity in SN2 reactions contrasts with the thioether’s nucleophilic sulfur in the target compound .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Key Research Findings

- Electronic Effects : Sulfanyl groups (e.g., in this compound) activate the benzene ring toward electrophilic substitution, while sulfonyl groups deactivate it .

- Biological Activity: Sulfanyl derivatives often exhibit neuroprotective or antiprion activity, as seen in acridine analogues, whereas sulfonyl compounds like Sulphenone are prioritized for pesticidal applications .

Biological Activity

1-Chloro-4-(cyclopentylsulfanyl)benzene (CAS No. 141622-73-3) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorobenzene ring substituted with a cyclopentylsulfanyl group. Its molecular formula is C11H13ClS, with a molecular weight of approximately 226.74 g/mol. The compound's unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Franko et al. (2011) demonstrated that the compound had a stimulation index (SI) indicating weak sensitization potential, suggesting that it may influence immune responses in vivo.

Table 1: Antimicrobial Activity Results

| Concentration (%) | SI Value |

|---|---|

| 0 | 1.1 |

| 50 | 2.6 |

| 75 | 5.3 |

| 100 | 5.3 |

Anticancer Activity

The compound's anticancer potential has been explored in several studies. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. A notable study reported an effective concentration (EC50) of approximately 31.8% for inducing lymphocyte proliferation, indicating its potential role in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, interacting with cellular proteins and enzymes. This interaction can lead to alterations in cellular functions, including:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress, which is a known mechanism for triggering apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- In Vivo Studies: A study involving BALB/c mice showed that topical applications resulted in varying degrees of lymphocyte proliferation, suggesting immune modulation capabilities.

- Toxicological Assessments: The National Toxicology Program (NTP) conducted repeat-dose toxicity studies, revealing minimal systemic health effects at lower doses but notable effects on liver and kidney functions at higher concentrations.

Table 2: Toxicological Findings

| Study Type | NOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Oral Repeat Dose | 10 | Liver and kidney effects at higher doses |

| Dermal Exposure | 125 | Minimal to mild hypertrophy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.